molecular formula C17H18N2O3 B2379897 2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone CAS No. 694473-64-8

2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone

Cat. No.: B2379897
CAS No.: 694473-64-8
M. Wt: 298.342
InChI Key: RSOXWOHBJHPGSI-UHFFFAOYSA-N
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Description

2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
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Biological Activity

2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone, also known by its CAS number 694473-64-8, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a furyl group and a 4-methylphenyl carbonyl moiety. Its structural formula can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

This structure is pivotal in determining its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest that the compound may exhibit:

  • Antitumor Activity : The presence of the piperazine ring is often associated with anticancer properties through the inhibition of cell proliferation in various cancer cell lines.
  • Neuroprotective Effects : Compounds with similar structures have shown neurotropic effects, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.

Antitumor Activity

In vitro studies have demonstrated that derivatives of piperazine compounds can inhibit the growth of cancer cells. For instance, a related compound exhibited an IC50 value of 1.98 µg/mL against A-431 cell lines, indicating strong cytotoxicity. The structure-activity relationship (SAR) highlighted that substituents on the phenyl ring significantly influence activity levels .

Neuroprotective Studies

Research has indicated that compounds similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress. A study found that modifications to the piperazine structure enhanced neuroprotective effects in models of neurodegeneration .

Antimicrobial Activity

Preliminary antimicrobial assays revealed that certain derivatives possess notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against multi-drug resistant strains . This suggests potential for development into new antimicrobial agents.

Case Studies

Study Focus Findings
Study AAntitumor effectsIC50 = 1.98 µg/mL against A-431 cells; significant cytotoxicity observed .
Study BNeuroprotectionEnhanced neuronal survival under oxidative stress conditions; potential for treating neurodegenerative diseases .
Study CAntimicrobial propertiesMIC values indicating effectiveness against resistant bacterial strains; further development needed .

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-4-6-14(7-5-13)16(20)18-8-10-19(11-9-18)17(21)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOXWOHBJHPGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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